molecular formula C12H12Cl2N2O3 B2684556 N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide CAS No. 320418-19-7

N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide

Cat. No.: B2684556
CAS No.: 320418-19-7
M. Wt: 303.14
InChI Key: DKNRIMBNVMLKHV-GIDUJCDVSA-N
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Description

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3/c1-7(17)9(6-15-19-2)12(18)16-11-4-3-8(13)5-10(11)14/h3-6,9H,1-2H3,(H,16,18)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNRIMBNVMLKHV-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=NOC)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(/C=N/OC)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with a suitable oxime and a butanoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond. The process can be summarized as follows:

    Starting Materials: 2,4-dichloroaniline, methoxyimino derivative, butanoyl chloride.

    Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control (e.g., 0-25°C).

    Procedure: The 2,4-dichloroaniline is reacted with the methoxyimino derivative in the presence of a base and a solvent. The butanoyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Hydrolysis of the Methoxyimino Group

The methoxyimino group (-CH=N-OCH₃) undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the imine bond, yielding intermediates that further decompose:

Reaction Pathway

N 2 4 dichlorophenyl 2 methoxyimino methyl 3 oxobutanamideH2O H+/OHAmide+Aldehyde\text{N 2 4 dichlorophenyl 2 methoxyimino methyl 3 oxobutanamide}\xrightarrow{\text{H}_2\text{O H}^+/\text{OH}^-}\text{Amide}+\text{Aldehyde}

Key Observations

  • Acidic conditions (e.g., HCl) accelerate hydrolysis, producing N-(2,4-dichlorophenyl)-3-oxobutanamide and formaldehyde as byproducts .

  • Basic conditions (e.g., NaOH) yield similar products but require longer reaction times .

Condition Reactants Products Catalyst
Acidic (pH <3)H₂O, HClAmide + FormaldehydeH⁺
Basic (pH >10)H₂O, NaOHAmide + FormaldehydeOH⁻

Tautomerization of the Oxime-Ketone System

The compound exhibits keto-enol tautomerism, favoring the keto form under neutral conditions. Proton transfer between the oxime nitrogen and ketone oxygen enables interconversion:

Equilibrium

Keto FormEnol Form\text{Keto Form}\rightleftharpoons \text{Enol Form}

Factors Influencing Equilibrium

  • pH : Acidic conditions stabilize the enol form via protonation of the oxime nitrogen .

  • Solvent : Polar aprotic solvents (e.g., DMSO) favor the keto form due to reduced hydrogen-bonding opportunities .

Nucleophilic Additions at the Ketone

The 3-oxobutanamide ketone group participates in nucleophilic addition reactions. Common nucleophiles include amines, hydrazines, and Grignard reagents:

Example Reaction with Ammonia

RC O R +NH3RC OH NHR \text{RC O R }+\text{NH}_3\rightarrow \text{RC OH NHR }

Key Reactivity Trends

  • Steric hindrance from the dichlorophenyl group slows reactions with bulky nucleophiles.

  • Electron-withdrawing chlorine atoms enhance electrophilicity at the ketone carbon .

Comparative Reactivity with Structural Analogs

The methoxyimino group differentiates this compound from simpler analogs. For example:

Compound Key Functional Groups Reactivity Differences
N-(2,4-Dichlorophenyl)-3-oxobutanamide Ketone, amideLacks methoxyimino hydrolysis pathway
2-Methoxy-N-(2,4-dichlorophenyl)acetamideAcetamide, methoxyReduced tautomerization due to acetamide

Stability Under Environmental Conditions

  • Photodegradation : UV exposure induces cleavage of the dichlorophenyl group, forming chlorinated byproducts .

  • Thermal Decomposition : Decomposes above 200°C, releasing CO₂ and chlorinated hydrocarbons .

Scientific Research Applications

Research indicates that N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide exhibits notable biological activity, particularly as an antimicrobial agent. Its structural features allow it to interact effectively with biological targets, potentially inhibiting specific enzymes or metabolic pathways in microorganisms.

Antimicrobial Properties

Preliminary studies suggest that this compound may interact with bacterial enzymes critical for cell wall synthesis or metabolic pathways. For example, similar compounds have shown significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in disease progression. Research highlights its potential to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on derivatives of this compound demonstrated significant antimicrobial effects against various pathogens. The findings suggest that the methoxyimino group enhances the compound's binding affinity to bacterial targets.
  • Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that this compound effectively inhibits acetylcholinesterase activity in vitro. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Core Structure: A 3-oxobutanamide backbone substituted with a methoxyimino methyl group at position 2 and an N-(2,4-dichlorophenyl) moiety.
  • Key Functional Groups: Dichlorophenyl ring (electron-withdrawing substituents at positions 2 and 4). Methoxyimino group (imine with methoxy substitution). 3-Oxobutanamide (β-ketoamide), enabling keto-enol tautomerism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Industrial Relevance Source
Target Compound : N-(2,4-Dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide 2,4-dichlorophenyl, methoxyimino, β-ketoamide ~314.2 (estimated) Hypothesized pharmacological activity (anticipate GABAergic modulation based on analogs) -
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide () Quinazolinone ring, dichlorophenylmethyl, acetamide 405.2 Anticonvulsant activity (ineffective in PTZ-induced seizures; pharmacophore role of cyclic amide)
N-(2-Chloro-4-Methylphenyl)-3-Oxobutanamide () Chloro-methylphenyl, β-ketoamide 225.7 Intermediate in organic synthesis; no reported bioactivity
N-(5-Chloro-2-Methoxyphenyl)-2-[2-(2-Methoxy-4-Nitrophenyl)Diazenyl]-3-Oxobutanamide () Azo group, nitro and methoxy substituents 476.8 Synthetic dye or material science applications
Pigment Yellow 16 () Bis-azo group, dichlorophenyl, 3-oxobutanamide 829.6 Industrial pigment (azo dye class)

Functional Group Analysis

Dichlorophenyl Substituent: Target Compound vs. : Both feature 2,4-dichlorophenyl groups linked to amide/acetamide backbones. This group enhances lipophilicity and may improve blood-brain barrier penetration in anticonvulsants .

Methoxyimino Group: Unique to the target compound.

β-Ketoamide Core :

  • Shared with and : The β-ketoamide enables tautomerism and metal chelation, which could modulate enzyme binding (e.g., GABA transaminase inhibition in anticonvulsants) .

Pharmacological and Industrial Insights

  • Anticonvulsant Activity: highlights the importance of cyclic amides (e.g., quinazolinone) for anticonvulsant activity. The target compound’s linear β-ketoamide may lack conformational rigidity, reducing efficacy compared to cyclic analogs . Binding Energy: Quinazolinone derivatives in showed lower GABA receptor affinity than benzodiazepines, suggesting structural optimization is needed for the target compound.
  • Synthetic Utility: and demonstrate the versatility of β-ketoamides as intermediates for dyes and pharmaceuticals. The target compound’s methoxyimino group could expand reactivity in coupling reactions.
  • Pigment Chemistry :

    • ’s Pigment Yellow 16 uses azo-β-ketoamide motifs for colorfastness. The target compound’s dichlorophenyl group aligns with this design but lacks the azo functionality critical for chromogenesis.

Biological Activity

N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide is a chemical compound notable for its potential biological activities, particularly in antimicrobial applications. This compound features a dichlorophenyl group, a methoxyimino group, and a ketone functional group within a butanamide framework. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂Cl₂N₂O₃
  • Molecular Weight : 303.14 g/mol
  • CAS Number : 320418-19-7

The structure of this compound allows for significant interactions with biological targets, which is critical for its antimicrobial properties. The presence of the dichlorophenyl moiety enhances its biological reactivity and interaction with microbial enzymes .

Research indicates that this compound exhibits antimicrobial activity primarily through the inhibition of specific enzymes involved in microbial cell wall synthesis and metabolic pathways. Preliminary studies suggest that it may interfere with bacterial growth by targeting essential proteins or pathways necessary for survival.

Key Mechanisms:

  • Enzyme Inhibition : Potential to inhibit bacterial enzymes critical for cell wall synthesis.
  • Metabolic Pathway Disruption : May disrupt metabolic processes in pathogenic microorganisms.

Antimicrobial Efficacy

This compound has been shown to possess notable antibacterial properties. It has demonstrated effectiveness against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency against these pathogens .

Pathogen MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12
Enterococcus faecalis70

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance, structural analogs have been evaluated for their antifungal properties, revealing that the incorporation of oxime groups significantly enhances antifungal activity against filamentous fungi .

In a comparative study involving various derivatives:

  • Compounds with oxime functionalities exhibited higher antifungal activity compared to those lacking this group.
  • The presence of chlorine substituents was also linked to increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the unique combination of the dichlorophenyl group and the methoxyimino moiety contributes significantly to the biological activity of this compound. This relationship is crucial for understanding how modifications to the chemical structure can enhance or diminish biological efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a multi-step route involving condensation of 2,4-dichloroaniline with a β-keto ester intermediate, followed by methoxyimination. Key optimization strategies include:

  • Catalyst selection: Use Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency .
  • Temperature control: Maintain temperatures below 60°C to prevent decomposition of the methoxyimino group .
  • Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR spectroscopy: ¹H/¹³C NMR resolves the dichlorophenyl and methoxyimino moieties, with characteristic shifts at δ 7.4–8.1 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .
  • IR spectroscopy: Confirm the carbonyl (C=O) stretch at ~1680 cm⁻¹ and imine (C=N) at ~1620 cm⁻¹ .
  • X-ray crystallography: Provides absolute configuration validation, particularly for stereochemical assignments at the oxobutanamide core .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity validation: Use HPLC-MS to confirm >98% purity, as trace impurities (e.g., dichlorophenyl byproducts) may interfere with bioassays .
  • Standardized assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to ensure comparability .
  • Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate compound-specific effects from artifacts .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450), focusing on hydrogen bonding with the oxobutanamide carbonyl and hydrophobic interactions with dichlorophenyl .
  • Molecular dynamics (MD) simulations: Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) and conformational flexibility .
  • QSAR modeling: Corporate substituent electronic parameters (Hammett σ) to predict activity against fungal pathogens or cancer cell lines .

Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Assess decomposition thresholds (e.g., >200°C stability) .
  • Photodegradation studies: Expose to UV light (254 nm) and monitor degradation via LC-MS to identify photolytic byproducts .
  • pH-dependent hydrolysis: Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis spectroscopy at λ_max = 280 nm .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Isothermal titration calorimetry (ITC): Measure binding affinity to target proteins (e.g., kinases) .
  • CRISPR-Cas9 knockouts: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic profiling: Use LC-HRMS to track downstream metabolic perturbations (e.g., TCA cycle inhibition) .

Data Analysis and Theoretical Frameworks

Q. How should researchers statistically analyze dose-dependent toxicity data for this compound?

Methodological Answer:

  • Non-linear regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LD₅₀ values .
  • ANOVA with post-hoc tests: Compare treatment groups (e.g., control vs. 10 μM, 50 μM) to identify significant toxicity thresholds .
  • Principal component analysis (PCA): Reduce dimensionality in omics datasets to isolate toxicity-associated pathways .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Frontier molecular orbital (FMO) theory: Modify substituents to lower the HOMO-LUMO gap, enhancing electrophilic reactivity .
  • Hammett linear free-energy relationships (LFER): Optimize electron-withdrawing groups (e.g., -NO₂) on the dichlorophenyl ring to boost antifungal activity .
  • Retrosynthetic analysis: Prioritize derivatives with synthetic feasibility, avoiding sterically hindered intermediates .

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